![molecular formula C18H30O6 B12542594 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane CAS No. 144557-85-7](/img/structure/B12542594.png)
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is a chemical compound with the molecular formula C18H30O6 It is a derivative of cyclohexane, where three of the hydrogen atoms are replaced by 2-(ethenyloxy)ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane typically involves the reaction of cyclohexane with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the behavior of other molecules and systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Similar structure but based on a benzene ring instead of cyclohexane.
Cyclohexane, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Another derivative of cyclohexane with different substitution patterns.
Uniqueness
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Propriétés
Numéro CAS |
144557-85-7 |
|---|---|
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-tris(2-ethenoxyethoxy)cyclohexane |
InChI |
InChI=1S/C18H30O6/c1-4-19-9-12-22-16-7-8-17(23-13-10-20-5-2)18(15-16)24-14-11-21-6-3/h4-6,16-18H,1-3,7-15H2 |
Clé InChI |
OEUZFRQHQFQFJC-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC1CCC(C(C1)OCCOC=C)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


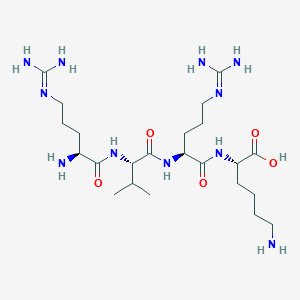

![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)
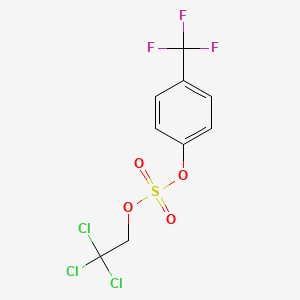
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)

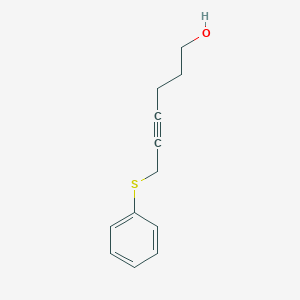
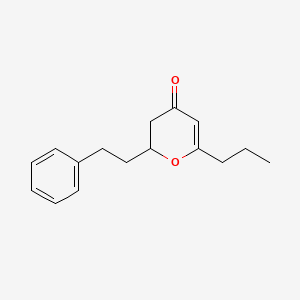
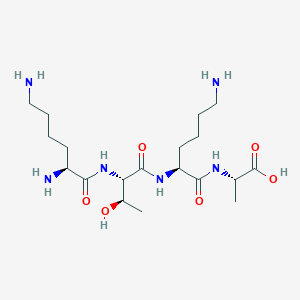

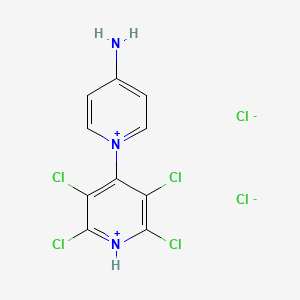

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
